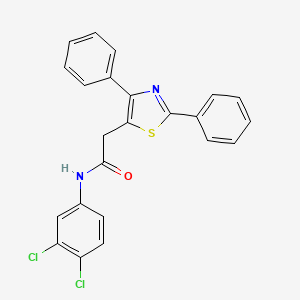

![molecular formula C19H19N3O5 B2976575 N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide CAS No. 941982-58-7](/img/structure/B2976575.png)

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

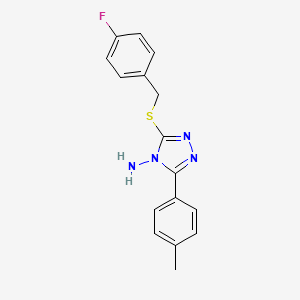

The compound “N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzamide” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidines are among the most important synthetic fragments for designing drugs .

Molecular Structure Analysis

The molecule contains a piperidine ring, a benzamide group, a nitro group, and a methoxy group. Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms .Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Aplicaciones Científicas De Investigación

Corrosion Inhibition

A study on N-Phenyl-benzamide derivatives demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds, featuring electron-withdrawing nitro (NO2) and electron-releasing methoxy (OCH3) substituents, showed enhanced inhibition efficiency due to the methoxy substituent, suggesting potential applications in material protection and preservation (Mishra et al., 2018).

Drug Development

Research on analogues of 4-nitrobenzylthioinosine highlighted the synthesis of compounds with modified benzyl groups to improve affinity for ENT1, a nucleoside transport protein. This suggests the compound's potential framework for developing drugs with enhanced oral absorption or CNS penetration, focusing on diseases related to nucleoside transport (Tromp et al., 2004).

Antimicrobial Activity

A study on the synthesis and antimicrobial screening of benzamide derivatives incorporating a thiazole ring demonstrated significant in vitro antibacterial and antifungal activity. This implies potential for the development of new antimicrobial agents based on structural modifications of the benzamide backbone (Desai et al., 2013).

Pharmaceutical Properties Improvement

Exploration of structure-activity relationships in benzamide derivatives led to potent antistaphylococcal compounds with improved pharmaceutical properties. This research suggests a pathway for enhancing the drug-like characteristics of benzamide-based compounds (Haydon et al., 2010).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5/c1-27-17-10-7-14(12-16(17)21-11-3-2-4-18(21)23)20-19(24)13-5-8-15(9-6-13)22(25)26/h5-10,12H,2-4,11H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPDLATLFUFYBOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropyl]benzamide](/img/structure/B2976492.png)

![1-Benzyl-2-oxo-N-thiophen-3-yl-1,6-diazaspiro[3.3]heptane-6-carboxamide](/img/structure/B2976493.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2976494.png)

![1,3-Bis[3-(3-tolyl)-1,2,4-oxadiazolyl]benzene](/img/structure/B2976495.png)

![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenoxy)ethanone](/img/structure/B2976510.png)

![3-(4-fluorophenyl)-7-methyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile](/img/structure/B2976511.png)

![2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2976514.png)

![2-(4-fluorophenoxy)-N-[4-(thiophen-2-yl)oxan-4-yl]acetamide](/img/structure/B2976515.png)